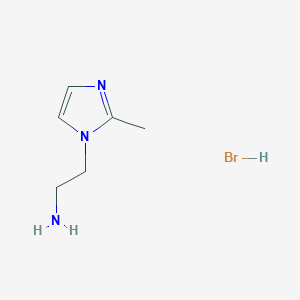
4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
4-bromo-1-methyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid (4-Br-1-M-3-P-1H-P-5-C) is a heterocyclic compound with an aromatic ring. It is a derivative of pyrazole and is a member of the pyridine family. It has been widely used in scientific research as a reagent, a catalyst, and a ligand in catalytic reactions. It has also been investigated as a potential drug molecule due to its ability to interact with various proteins and other biological molecules.
Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
This compound serves as a crucial intermediate in the synthesis of complex chemical structures, demonstrating its versatility in organic synthesis. For example, Niu Wen-bo (2011) detailed the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcasing the compound's role in developing agricultural chemicals (Niu Wen-bo, 2011).
Potential Anticancer Agents
Organometallic complexes derived from similar pyrazole compounds have been studied for their potential as anticancer agents. For instance, Stepanenko et al. (2011) synthesized organometallic complexes with potential cyclin-dependent kinase (Cdk) inhibitory activity, indicating the use of related compounds in the development of cancer therapeutics (Stepanenko et al., 2011).
Functionalization and Characterization
The functionalization reactions of related pyrazole compounds have been extensively studied, as demonstrated by İ. Yıldırım, F. Kandemirli, and E. Demir (2005). These studies contribute to our understanding of the chemical properties and reactivity of such compounds, which are essential for developing new materials and pharmaceuticals (İ. Yıldırım et al., 2005).
Structural and Computational Studies
Li-qun Shen et al. (2012) conducted structural and computational studies on pyrazole derivatives, offering insights into the molecular structure, which is crucial for designing compounds with specific properties for various applications (Li-qun Shen et al., 2012).
Eigenschaften
IUPAC Name |
4-bromo-2-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-14-9(10(15)16)7(11)8(13-14)6-3-2-4-12-5-6/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGETCZGXZACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(3-Fluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid](/img/structure/B1472306.png)


![3-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472309.png)


![2-(Thiophen-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472313.png)
![Ethyl 3-bromo-5,7-dimethylimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1472315.png)
